molecular formula C8H10FN5O2 B11882298 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol CAS No. 86626-06-4

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

Katalognummer: B11882298
CAS-Nummer: 86626-06-4
Molekulargewicht: 227.20 g/mol
InChI-Schlüssel: NNSLNSQKMSZFJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol is a chemical compound with the molecular formula C8H10FN5O2 and a molecular weight of 227.2 g/mol . This compound is known for its unique structure, which includes a purine base attached to a propanediol moiety. It has applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol involves several steps. One common method includes the reaction of 6-amino-2-fluoropurine with a suitable diol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more efficient and scalable processes, often utilizing advanced techniques to maximize yield and purity.

Analyse Chemischer Reaktionen

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to elevated levels. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes, leading to alterations in biochemical pathways. Its fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol can be compared with other similar compounds, such as:

    Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

    2-Fluoroadenosine: Another nucleoside analog with potential antiviral and anticancer properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

86626-06-4

Molekularformel

C8H10FN5O2

Molekulargewicht

227.20 g/mol

IUPAC-Name

3-(6-amino-2-fluoropurin-9-yl)propane-1,2-diol

InChI

InChI=1S/C8H10FN5O2/c9-8-12-6(10)5-7(13-8)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)

InChI-Schlüssel

NNSLNSQKMSZFJM-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N=C(N=C2N1CC(CO)O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.